![molecular formula C14H28OSi B14359131 Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane CAS No. 90634-29-0](/img/structure/B14359131.png)
Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, two pentyl groups, and a prop-2-yn-1-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane typically involves the hydrosilylation reaction of a suitable alkyne with a hydrosilane. One common method is the reaction of dipentylmethylsilane with propargyl alcohol in the presence of a platinum catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst
Solvent: Toluene or other suitable organic solvents
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne moiety can be reduced to form alkanes or alkenes.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of new organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique properties.
Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as a surface modifier in coatings and adhesives.
Wirkmechanismus
The mechanism of action of Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing for the formation of diverse compounds. The prop-2-yn-1-yloxy group can undergo nucleophilic addition reactions, while the pentyl groups provide hydrophobic characteristics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl(dipentyl)silane: Lacks the prop-2-yn-1-yloxy group, making it less reactive in certain chemical reactions.
Methyl(tripentyl)silane: Contains an additional pentyl group, leading to different physical and chemical properties.
Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]germane: Similar structure but with a germanium atom instead of silicon, resulting in different reactivity and applications.
Uniqueness
Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane is unique due to the presence of the prop-2-yn-1-yloxy group, which imparts additional reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90634-29-0 |
|---|---|
Molekularformel |
C14H28OSi |
Molekulargewicht |
240.46 g/mol |
IUPAC-Name |
methyl-dipentyl-prop-2-ynoxysilane |
InChI |
InChI=1S/C14H28OSi/c1-5-8-10-13-16(4,15-12-7-3)14-11-9-6-2/h3H,5-6,8-14H2,1-2,4H3 |
InChI-Schlüssel |
SZECTJIBBXZYOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC[Si](C)(CCCCC)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


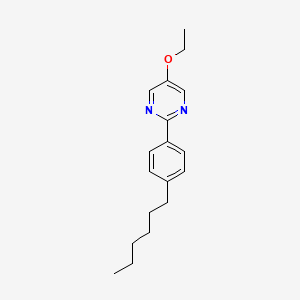
![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)
methyl}benzoate](/img/structure/B14359060.png)
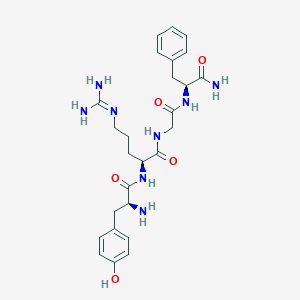
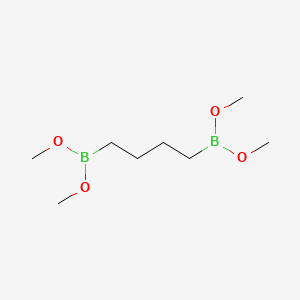


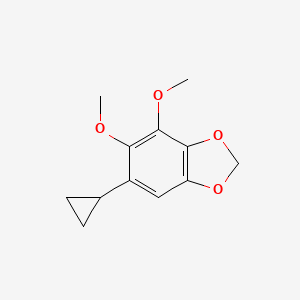
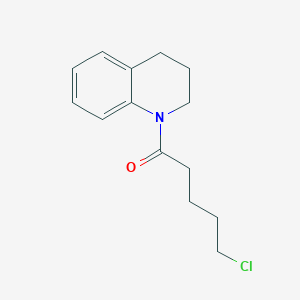

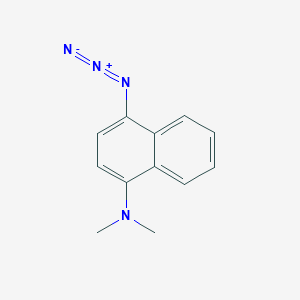
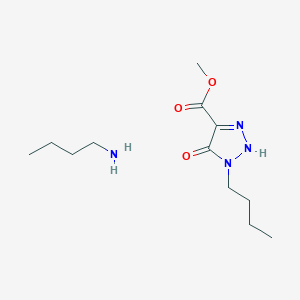
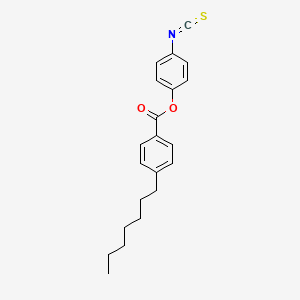
![[dichloro(cyano)methyl]-triphenylphosphanium;gold](/img/structure/B14359137.png)
